(2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
Overview
Description
(2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide: is a complex organic compound that features a combination of benzothiazole, pyridine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 4-methyl-1,3-benzothiazole with appropriate reagents under controlled conditions.
Coupling with Pyridine: The benzothiazole derivative is then coupled with a pyridine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of the Enamide: The final step involves the formation of the enamide by reacting the intermediate with thiophene-2-carbaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the enamide, converting it to a single bond.
Substitution: The benzothiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated enamide derivatives.
Substitution: Various substituted benzothiazole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme’s active site or act as an agonist or antagonist at a receptor, thereby influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
- (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
- (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(furan-2-yl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide lies in its specific combination of functional groups and heterocyclic rings. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c1-15-4-2-6-18-20(15)23-21(27-18)24(14-16-9-11-22-12-10-16)19(25)8-7-17-5-3-13-26-17/h2-13H,14H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIACFYGZALZHS-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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